molecular formula C14H13NO2 B2741180 N-(4-hydroxyphenyl)-3-methylbenzamide CAS No. 314751-32-1

N-(4-hydroxyphenyl)-3-methylbenzamide

Cat. No.: B2741180
CAS No.: 314751-32-1
M. Wt: 227.263
InChI Key: SAKAFVKKYGXYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxyphenyl)-3-methylbenzamide is a chemical compound with significant applications in scientific research and industry. It is characterized by its molecular structure, which includes a benzamide group attached to a phenol ring and a methyl group on the benzene ring.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: The compound can be synthesized through a condensation reaction between 4-hydroxybenzoic acid and 3-methylbenzoyl chloride in the presence of a base such as triethylamine.

  • Amide Bond Formation: Another method involves the reaction of 4-hydroxybenzeneamine with 3-methylbenzoyl chloride under controlled conditions to form the amide bond.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where raw materials are added in specific quantities and the reaction is carried out in a controlled environment.

  • Continuous Process: Some manufacturers may use a continuous process for large-scale production, ensuring consistent quality and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of different substituted benzamide derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced benzamide derivatives.

  • Substitution Products: Substituted benzamide derivatives with different functional groups.

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)-3-methylbenzamide, also known as Fenretinide , is a synthetic retinoid derivative . It primarily targets cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .

Mode of Action

Fenretinide’s mode of action is unique in that it inhibits cell growth through the induction of apoptosis rather than through differentiation . This is strikingly different from the action of vitamin A . Unlike tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

It is known that the compound inhibits the growth of several human cancer cell lines . The compound’s ability to induce apoptosis rather than differentiation suggests that it may affect pathways related to cell growth and survival .

Pharmacokinetics

It is known that the compound has a terminal half-life of approximately 12 hours . The apparent volume of distribution of the compound is approximately 10-12 liter/kg . Metabolites of the compound were found to be more abundant than the intact drug in most tissues 24 hours after intravenous administration .

Result of Action

The primary result of this compound’s action is the inhibition of cell growth through the induction of apoptosis . This leads to the death of cancer cells, including those resistant to other treatments . The compound has been found to have potent anti-viral activity against a range of flaviviruses .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Scientific Research Applications

N-(4-Hydroxyphenyl)-3-methylbenzamide has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its biological activity and potential use in drug development.

  • Medicine: Investigated for its therapeutic properties and potential as a pharmaceutical agent.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • N-(4-Hydroxyphenyl)propanamide: Similar structure but with a propionamide group instead of a benzamide group.

  • N-(4-Hydroxyphenyl)methacrylamide: Similar structure but with a methacrylamide group.

Uniqueness: N-(4-Hydroxyphenyl)-3-methylbenzamide is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile contribute to its importance in both research and industry.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-3-2-4-11(9-10)14(17)15-12-5-7-13(16)8-6-12/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKAFVKKYGXYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.